11-methylbenzo[c]acridine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz©acridine-7-carboxaldehyde, 11-methyl- is a chemical compound with the molecular formula C19H13NO and a molecular weight of 271.313 g/mol . It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzene ring fused to an acridine moiety with a carboxaldehyde group at the 7th position and a methyl group at the 11th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine-7-carboxaldehyde, 11-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Benz©acridine-7-carboxaldehyde, 11-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benz©acridine-7-carboxaldehyde, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Formation of Benz©acridine-7-carboxylic acid, 11-methyl-.
Reduction: Formation of Benz©acridine-7-carbinol, 11-methyl-.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benz©acridine-7-carboxaldehyde, 11-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz©acridine-7-carboxaldehyde, 11-methyl- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The pathways involved may include the activation of apoptotic signals and inhibition of key enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Benz©acridine: Lacks the carboxaldehyde and methyl groups.
Benz©acridine-7-carboxaldehyde: Lacks the methyl group at the 11th position.
Benz©acridine-11-methyl-: Lacks the carboxaldehyde group at the 7th position.
Uniqueness
Benz©acridine-7-carboxaldehyde, 11-methyl- is unique due to the presence of both the carboxaldehyde group at the 7th position and the methyl group at the 11th position.
Properties
CAS No. |
18936-78-2 |
---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
11-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3 |
InChI Key |
UAFDEKZGXRWCOX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
Key on ui other cas no. |
18936-78-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.